molecular formula C11H18N2 B3037917 4-(2-Aminoethyl)-N,N-dimethylbenzylamine CAS No. 669002-47-5

4-(2-Aminoethyl)-N,N-dimethylbenzylamine

Cat. No. B3037917
CAS RN: 669002-47-5
M. Wt: 178.27 g/mol
InChI Key: SHWRIURLTSBILS-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)-N,N-dimethylbenzylamine” is a chemical compound that belongs to the class of organic compounds known as phenethylamines . These are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .


Synthesis Analysis

The synthesis of compounds related to “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” derivatives in synthetic chemistry, enabling the development of materials with tailored properties for various applications.


Molecular Structure Analysis

The molecular structures of derivatives related to “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures . These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies .


Chemical Reactions Analysis

Chemical reactions involving “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” derivatives are key to understanding their reactivity and functional capabilities. The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials.


Physical And Chemical Properties Analysis

The physical properties of “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.

Scientific Research Applications

Organic Synthesis and Catalysis

4-(2-Aminoethyl)-N,N-dimethylbenzylamine has been employed in various organic synthesis processes. For example, it is used in the regioselective olefination of substituted N,N-dimethylbenzylamines, which can further transform into 3-(2'-tolyl)propanoic acid and its derivatives (Cai, Fu, Li, Wan, & Shi, 2007). Additionally, it plays a role in the generation and rearrangements of ylides from tertiary amines and α‐Diazo Ketones, showcasing its utility in catalytic activity (Zotto, Baratta, Miani, Verardo, & Rigo, 2000).

Inorganometallic Chemistry

In inorganometallic chemistry, 4-(2-Aminoethyl)-N,N-dimethylbenzylamine is used in reactions with palladium(II) and isocyanides, which leads to various chemical transformations including the cleavage of halide bridges (Yamamoto & Yamazaki, 1980). It also plays a role in the cyclometallation of amines with metal compounds like rhodium and iridium (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003).

Polymer Science

In the field of polymer science, its effect on the reaction of glycidyl ethers with primary aromatic amines is studied, particularly its role as an accelerator in curing processes (Fryauf, Strehmel, & Fedtke, 1993).

Electrochemistry

This compound is used in the electrochemical functionalization of glassy carbon electrodes, demonstrating its utility in the development of advanced materials (Breton & Bélanger, 2008).

Organometallic Chemistry

It serves as a substrate in ruthenium-catalysed C-H (thio)amidation, a process important for understanding complex chemical reactions (Altalhi et al., 2021).

Photochemistry

4-(2-Aminoethyl)-N,N-dimethylbenzylamine influences the fluorescence and photochemical behavior of compounds like aminostilbenes, contributing to the understanding of photoisomerization and fluorescence in chemistry (Yang, Chiou, & Liau, 2002).

Biochemical Research

It is also studied in biochemical contexts, such as the analysis of its metabolism in organisms like rats and its potential implications in pharmacology (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for pH regulation .

Mode of Action

The compound interacts with its target by inhibiting the enzyme’s activity . This inhibition can lead to changes in the balance of carbon dioxide and bicarbonate, potentially affecting pH regulation in the body .

Biochemical Pathways

The compound is involved in the dopaminergic pathways in the brain . Dopamine, a neurotransmitter, plays a significant role in motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions . The compound’s interaction with these pathways can have downstream effects on these functions .

Pharmacokinetics

It’s known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water-soluble compounds are generally well-absorbed and can be distributed throughout the body. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of Carbonic anhydrase 2 can lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting pH regulation . In the brain, the compound’s interaction with dopaminergic pathways can affect various functions, including motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its absorption and distribution in the body . Additionally, the compound’s stability can be affected by pH . At pH values higher than 7.0, the compound’s stability in solution is weak .

Safety and Hazards

“4-(2-Aminoethyl)-N,N-dimethylbenzylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and not ingesting or breathing vapors or spray mist .

properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRIURLTSBILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-N,N-dimethylbenzylamine

CAS RN

669002-47-5
Record name 2-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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